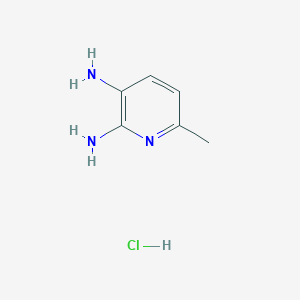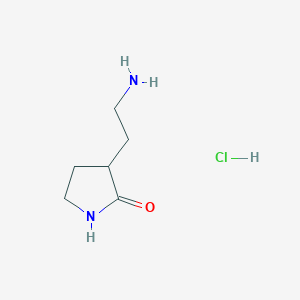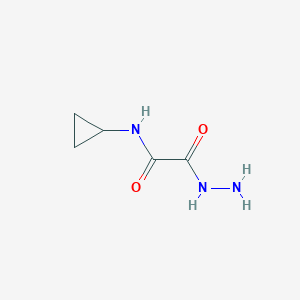
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide involves several steps One common synthetic route includes the reaction of cyclopropylamine with a suitable formylating agent to introduce the formamide groupThe reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
N-cyclopropyl-1-(hydrazinecarbonyl)formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation reactions typically include the corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield amines or alcohols as major products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
N-cyclopropyl-1-(hydrazinecarbonyl)formamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(hydrazinecarbonyl)formamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the cyclopropyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating their activity .
Comparison with Similar Compounds
N-cyclopropyl-1-(hydrazinecarbonyl)formamide can be compared with other similar compounds such as:
N-cyclopropyl-2-hydrazinyl-2-oxoacetamide: This compound shares a similar structure but differs in the position of the hydrazinecarbonyl group.
Acetic acid, 2-(cyclopropylamino)-2-oxo-, hydrazide: This compound has a similar functional group arrangement but with different substituents on the cyclopropyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-cyclopropyl-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-5(10)4(9)7-3-1-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGPONZZYVUCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
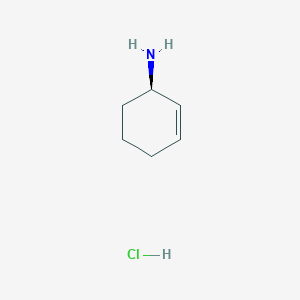
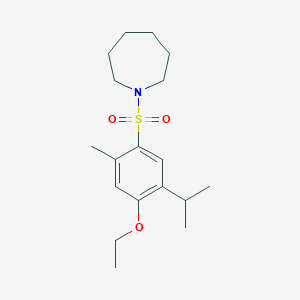
![11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2710247.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2710249.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2710250.png)
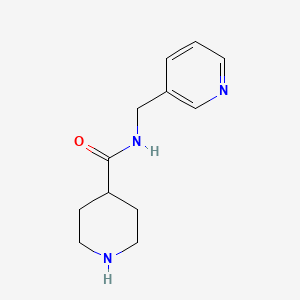
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2710253.png)
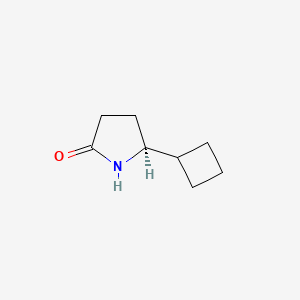
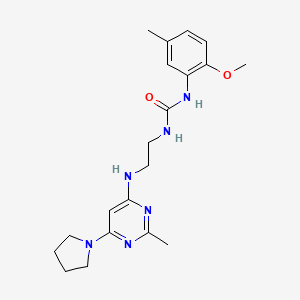
![1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2710259.png)
![2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid](/img/structure/B2710260.png)

